

Quinic acid-13C3 fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinic acid-13C3*

Cat. No.: *B12413527*

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Introduction

Quinic acid-13C3 is a stable isotope-labeled form of quinic acid, a naturally occurring cyclitol (a cyclic polyol) found in a variety of plants, including coffee beans and cinchona bark.^[1] As a labeled compound, **Quinic acid-13C3** serves as an invaluable tool in metabolic research, particularly in the fields of metabolomics and pharmacokinetic studies. Its use as an internal standard and tracer allows for precise quantification and elucidation of metabolic pathways. This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key metabolic pathways associated with **Quinic acid-13C3**.

Core Properties of Quinic acid-13C3

The properties of **Quinic acid-13C3** are primarily derived from its unlabeled counterpart, D-(-)-Quinic acid. The introduction of three carbon-13 isotopes results in a precise mass shift, which is the basis for its utility in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of **Quinic acid-13C3**

Property	Value	Source/Method
Chemical Formula	C ₄ ¹³ C ₃ H ₁₂ O ₆	Deduced from SMILES
SMILES	O[C@H]1--INVALID-LINK--C-- INVALID-LINK--(--INVALID- LINK--=O)[13CH2][C@H]1O	MedchemExpress
Molecular Weight	195.17 g/mol	Calculation ¹
Unlabeled CAS Number	77-95-2	MedchemExpress
Labeled CAS Number	Not available	-
Appearance	White solid (expected)	Based on unlabeled quinic acid
Melting Point	~168 °C (expected)	Based on unlabeled quinic acid[1]
Solubility	Soluble in water (expected)	Based on unlabeled quinic acid
Storage	Room temperature, away from light and moisture	Cambridge Isotope Laboratories

¹Calculation based on atomic masses: (4 x 12.0107) + (3 x 13.00335) + (12 x 1.008) + (6 x 15.999) g/mol .

Experimental Protocols

Quantification of Quinic Acid in Biological Samples using Quinic acid-13C3 as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of quinic acid in a biological matrix (e.g., plasma, urine, or cell culture media) using **Quinic acid-13C3** as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

a. Sample Preparation

- Thaw biological samples on ice.
- To 100 μ L of the sample, add 10 μ L of a known concentration of **Quinic acid-13C3** solution (e.g., 1 μ g/mL in methanol) as the internal standard.
- Vortex the sample for 30 seconds.
- Precipitate proteins by adding 400 μ L of cold acetonitrile.
- Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is suitable.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of quinic acid from other matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.

- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.
 - Multiple Reaction Monitoring (MRM): Monitor the following transitions:
 - Quinic Acid (unlabeled): Precursor ion (m/z) 191.1 -> Product ion (m/z) 127.1 (This corresponds to the loss of the carboxyl group and water).
 - **Quinic acid-13C3** (labeled): Precursor ion (m/z) 194.1 -> Product ion (m/z) 130.1.
 - Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

c. Data Analysis

- Integrate the peak areas for both the unlabeled quinic acid and the **Quinic acid-13C3** internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
- Determine the concentration of quinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Gut Microbiota Metabolism of Quinic Acid

This protocol is adapted from studies investigating the metabolism of quinic acid by human gut microbiota. It utilizes an in vitro fermentation model to identify metabolites produced from **Quinic acid-13C3**.

a. Fecal Slurry Preparation

- Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

- Immediately place the samples in an anaerobic chamber.
- Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in a pre-reduced phosphate-buffered saline (PBS) solution under anaerobic conditions.

b. In Vitro Fermentation

- In an anaerobic chamber, prepare fermentation tubes containing a basal nutrient medium.
- Add a known concentration of **Quinic acid-13C3** to the fermentation tubes.
- Inoculate the tubes with the fecal slurry.
- Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 24 or 48 hours).
- At various time points, collect aliquots from the fermentation cultures.

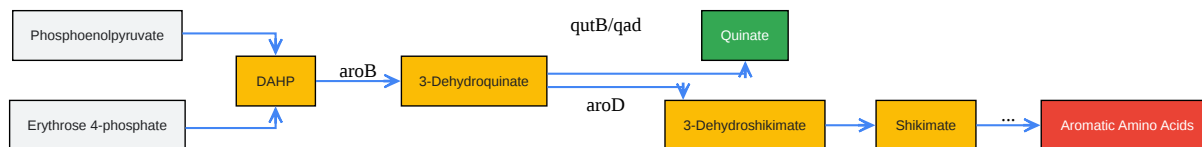
c. Metabolite Extraction and Analysis

- Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.
- Filter-sterilize the supernatant.
- Extract the metabolites from the supernatant using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
- Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites derived from **Quinic acid-13C3**. The mass shift of +3 Da will confirm the origin of the metabolites from the labeled precursor.

Signaling and Metabolic Pathways

Biosynthesis of Quinic Acid via the Shikimate Pathway

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).^[1]

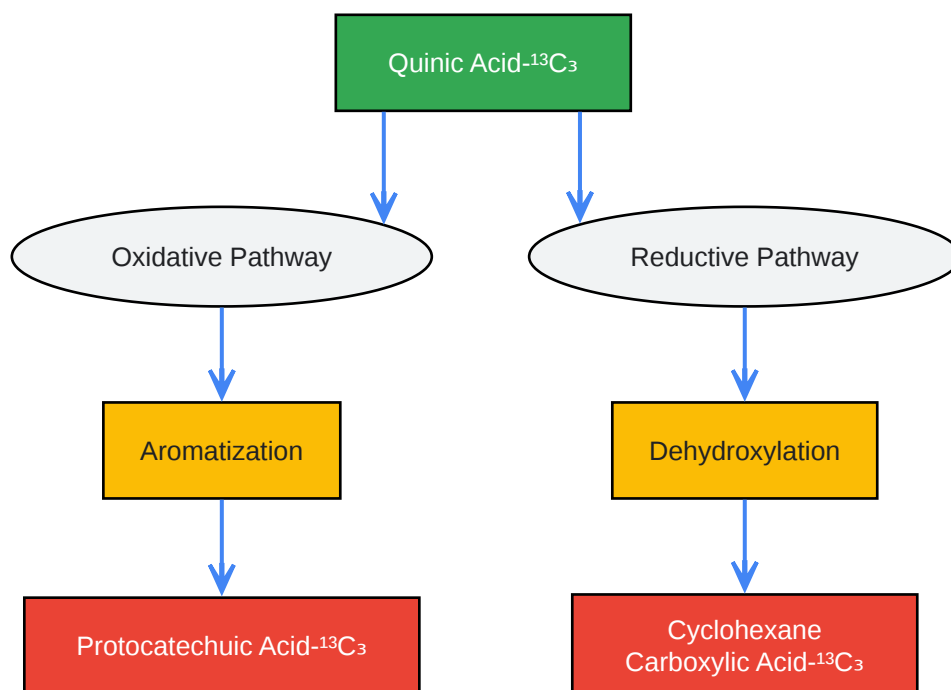


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Caption: Biosynthesis of Quinic Acid via the Shikimate Pathway.

Gut Microbial Metabolism of Quinic Acid

Upon ingestion, quinic acid that reaches the colon is metabolized by the gut microbiota into various smaller compounds. Studies using ^{13}C -labeled quinic acid have helped to elucidate these metabolic pathways.

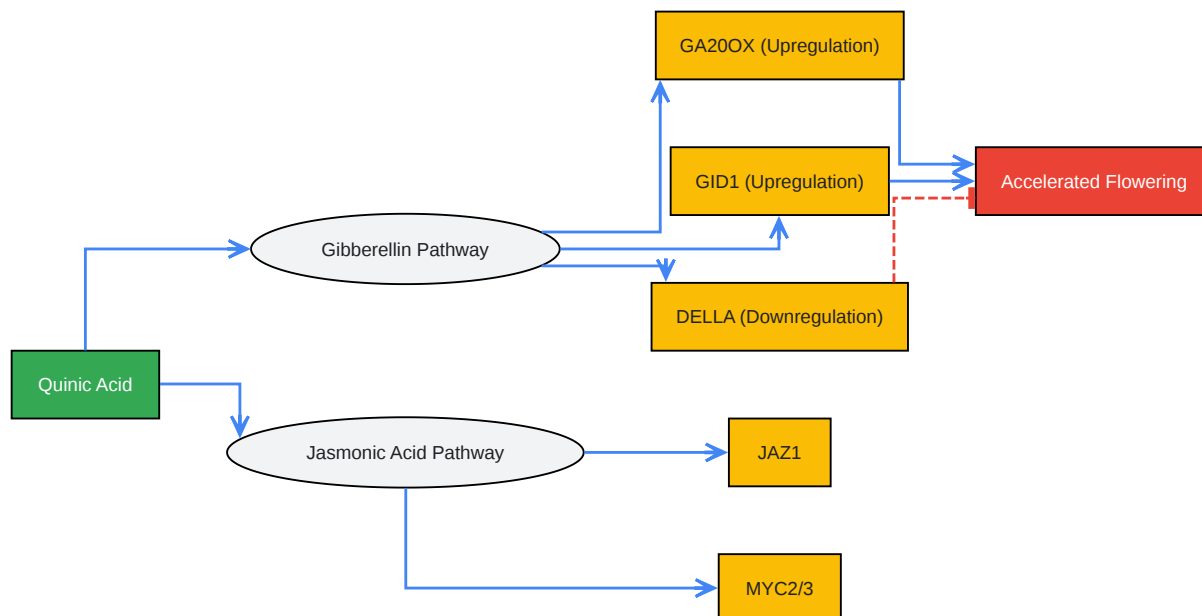


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Caption: Gut Microbial Metabolism of Quinic Acid.

Quinic Acid and Plant Signaling Pathways

Recent research has indicated that quinic acid may play a role in plant signaling, particularly in pathways related to flowering. It has been shown to influence the gibberellin (GA) and jasmonic acid (JA) pathways.



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Caption: Influence of Quinic Acid on Plant Signaling Pathways.

Conclusion

Quinic acid-13C3 is a powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its utility as a tracer and internal standard, make it indispensable for accurate quantification of metabolic processes and the elucidation of complex biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of **Quinic acid-13C3** in metabolomics, drug development, and plant science research.

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References

- 1. Quinic acid (1,2- C^{13}C_2 , carboxyl- C^{13}C , 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- To cite this document: BenchChem. [Quinic acid- $^{13}\text{C}_3$ fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413527#quinic-acid-13c3-fundamental-properties>]

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